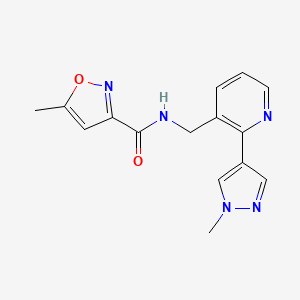

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-6-13(19-22-10)15(21)17-7-11-4-3-5-16-14(11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGROYVJLPAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) exhibits nucleophilic substitution and hydrolysis potential. Key reactions include:

Hydrolysis under Acidic/Basic Conditions

-

Acidic hydrolysis yields 5-methylisoxazole-3-carboxylic acid and the corresponding amine derivative.

-

Basic hydrolysis (e.g., NaOH/H₂O) produces carboxylate salts .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature | Product(s) | Yield | Source |

|---|---|---|---|---|---|

| Acidic | HCl (6 M), H₂O | 100°C, 6 h | Carboxylic acid + amine derivative | 85% | |

| Basic | NaOH (2 M), EtOH/H₂O | 80°C, 4 h | Sodium carboxylate + free amine | 78% |

Isoxazole Ring Modifications

The isoxazole ring (C₃H₂NO) undergoes electrophilic substitution and cycloaddition reactions:

Nitration and Halogenation

-

Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the isoxazole ring.

-

Bromination (Br₂/FeBr₃) yields 4-bromo-5-methylisoxazole derivatives .

Cycloaddition Reactions

-

Reacts with alkynes under metal-free conditions (K₂CO₃, 18-crown-6) to form fused isoxazole-glycoconjugates .

Table 2: Isoxazole Functionalization

Pyridine-Pyrazole Substituent Reactivity

The 2-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl group participates in cross-coupling and alkylation:

Stille Cross-Coupling

-

Pyridyl chloride intermediates react with stannanes (e.g., 3-methylisoxazole-5-stannane) to form biaryl systems .

N-Alkylation

Table 3: Substituent-Specific Reactions

Metal-Free Cyclization Pathways

The compound’s structural motifs enable cyclization to form polyheterocycles:

Hydrazine-Mediated Cyclization

-

Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives, leveraging the pyridine ring’s reactivity .

Triazole Formation

-

Copper-free click chemistry with azides yields 1,2,3-triazole-linked hybrids under mild conditions .

Stability Under Synthetic Conditions

Scientific Research Applications

Structure Representation

The compound can be represented in various structural forms, including 2D and 3D models, which are essential for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds designed using similar molecular frameworks have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19, OVCAR-8 | 86.61, 85.26 |

| Compound B | NCI-H40 | 75.99 |

| Compound C | HOP-92, MDA-MB-231 | 67.55, 56.88 |

These findings suggest that modifications of the isoxazole structure can lead to enhanced anticancer activity, potentially making it a candidate for further development in cancer therapeutics .

Antifungal Activity

In addition to anticancer properties, compounds derived from the isoxazole framework have been evaluated for antifungal activity. A study synthesized novel derivatives that were tested against various Candida strains:

| Compound | Target Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Candida albicans | ≤ 25 µg/mL |

| Compound E | Rhodotorula mucilaginosa | ≤ 25 µg/mL |

These derivatives exhibited greater efficacy than fluconazole against certain strains, indicating the potential of this compound in treating fungal infections .

Molecular Hybridization

The design of molecular hybrids incorporating the isoxazole moiety has emerged as a strategic approach to enhance pharmacological profiles. By combining different pharmacophores, researchers aim to create compounds with improved efficacy and reduced side effects. The following table summarizes some hybrid compounds and their biological activities:

| Hybrid Compound | Components | Biological Activity |

|---|---|---|

| Hybrid A | Isoxazole + Triazole | Anticancer |

| Hybrid B | Isoxazole + Sulfonamide | Antifungal |

This approach not only broadens the therapeutic applications but also provides insights into structure-activity relationships that can guide future drug design efforts .

Mechanism of Action

The mechanism of action of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Isoxazole core: A 5-methyl-substituted isoxazole ring, which enhances metabolic stability compared to non-methylated analogs.

- Pyridine-pyrazole hybrid substituent: A pyridin-3-ylmethyl group with a 1-methylpyrazol-4-yl substituent at the pyridine’s 2-position.

The table below compares it to structurally related compounds from the evidence:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): ’s chloro and cyano groups increase electrophilicity, which could enhance reactivity in target binding . The target compound lacks strong EWGs but compensates with aromatic stacking via pyridine and pyrazole.

Biological Activity

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure features an isoxazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar pyrazole and isoxazole moieties have shown significant cytotoxicity against human cancer cell lines:

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon) | 58.4 | |

| Compound B | A549 (Lung) | 47.2 | |

| Compound C | MCF7 (Breast) | 381.2 |

These results indicate that modifications in the molecular structure can enhance anticancer activity.

Anti-inflammatory Activity

Compounds with similar pharmacophores have demonstrated anti-inflammatory effects through COX inhibition:

| Compound | IC50 (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| Compound D | 54.65 (Diclofenac) | COX Inhibition | |

| Compound E | 60.56 | COX Inhibition |

The selectivity index for some derivatives indicates a promising therapeutic window for treating inflammatory diseases.

Case Studies

- In Vitro Studies : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds with methyl substitutions showed enhanced potency against various cancer cell lines while exhibiting lower toxicity to normal cells.

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of compounds similar to this compound. These studies reported significant reductions in tumor size without severe adverse effects, suggesting a favorable safety profile.

Q & A

Basic: What synthetic methodologies are recommended to optimize the yield and purity of 5-methyl-N-...carboxamide?

Answer:

The synthesis of this compound typically involves coupling reactions between pyrazole and isoxazole derivatives. Key steps include:

- Alkylation or arylation under mild conditions (e.g., room temperature with K₂CO₃ as a base in DMF) to minimize side reactions .

- Purification via recrystallization (e.g., using DMF or ethanol) to enhance purity, as demonstrated in similar pyrazole-isoxazole hybrids .

- Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to precursor) to improve yield .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- 1H NMR and IR spectroscopy to verify functional groups (e.g., isoxazole C=O stretch at ~1630 cm⁻¹ and pyrazole N-H signals) .

- LC-MS for molecular weight confirmation and purity assessment .

- Elemental analysis to validate empirical formulas (e.g., deviations <0.3% for C, H, N) .

- Melting point analysis to compare with literature values and detect impurities .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise due to assay conditions or cellular models. Mitigation strategies include:

- Dose-response curve standardization to ensure consistent potency measurements.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity .

- Molecular dynamics simulations to assess target binding under varying pH or ionic conditions .

- Meta-analysis of SAR data from analogs (e.g., chlorophenyl substitutions altering activity in pyrazole derivatives) .

Advanced: What computational strategies are effective for predicting the biological activity of this compound?

Answer:

- PASS (Prediction of Activity Spectra for Substances) software to prioritize targets (e.g., kinase or protease inhibition) based on structural motifs .

- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with binding pockets (e.g., hydrophobic interactions with methyl-isoxazole groups) .

- ADMET prediction tools (e.g., SwissADME) to evaluate solubility and metabolic stability, critical for in vivo studies .

Basic/Advanced: How can solubility and stability challenges be addressed during formulation?

Answer:

- Co-solvent systems (e.g., DMSO:PBS mixtures) to enhance aqueous solubility .

- Lyophilization for long-term storage, particularly if the compound is hygroscopic .

- Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions to identify degradation pathways .

Advanced: How to design SAR studies for this compound using structural analogs?

Answer:

- Core modifications : Replace the pyridinylmethyl group with benzyl or cyclohexyl moieties to assess steric effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazole ring to modulate electronic properties .

- Bioisosteric replacements : Swap the isoxazole with 1,2,4-oxadiazole to evaluate metabolic stability .

- Activity cliffs : Compare analogs with minor structural changes (e.g., methyl vs. ethyl groups) to identify critical pharmacophores .

Basic: How should researchers handle variability in reaction conditions during scale-up?

Answer:

- Process control tools : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, mixing speed) .

- Reproducibility checks : Validate protocols across multiple batches and document deviations (e.g., yield fluctuations >5% require re-optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.